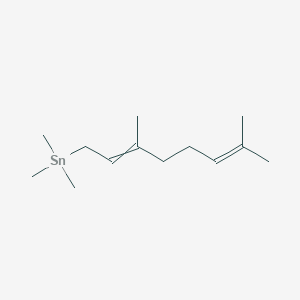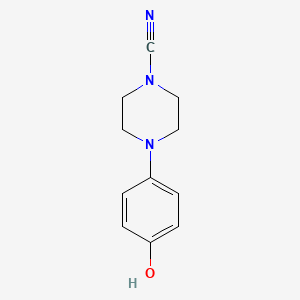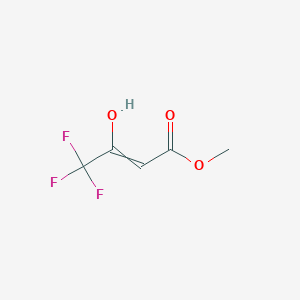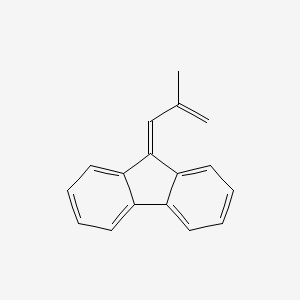![molecular formula C28H24O2 B14309849 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol CAS No. 114288-53-8](/img/structure/B14309849.png)
4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol is an organic compound with the molecular formula C27H22O2. It is also known as 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene. This compound is characterized by its unique structure, which includes a fluorene core substituted with hydroxy and methyl groups. It is a white crystalline powder with a melting point of approximately 219°C .
Méthodes De Préparation
The synthesis of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol typically involves the reaction of 9-fluorenone with 4-hydroxy-3-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding hydroxy derivatives.
Applications De Recherche Scientifique
4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-Hydroxy-3-methylacetophenone: This compound shares the hydroxy and methyl substituents but lacks the fluorene core.
o-Cresolphthalein: It has a similar phenolic structure but includes a phthalein moiety instead of the fluorene core.
The uniqueness of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol lies in its combination of the fluorene core with hydroxy and methyl groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
114288-53-8 |
|---|---|
Formule moléculaire |
C28H24O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2,6-dimethylphenol |
InChI |
InChI=1S/C28H24O2/c1-17-14-20(12-13-26(17)29)28(21-15-18(2)27(30)19(3)16-21)24-10-6-4-8-22(24)23-9-5-7-11-25(23)28/h4-16,29-30H,1-3H3 |
Clé InChI |
ZYMJHLOJHCNDDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)




![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)

![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)

![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)

